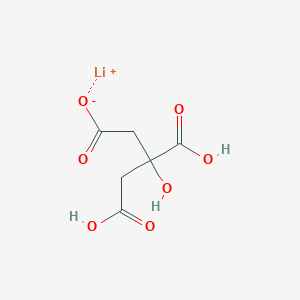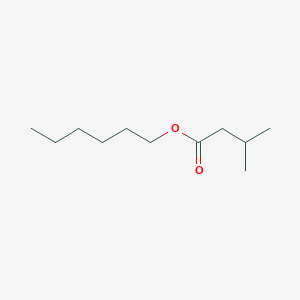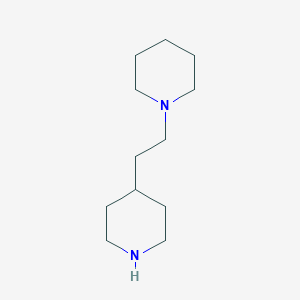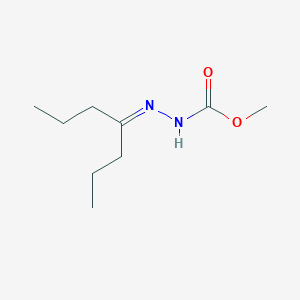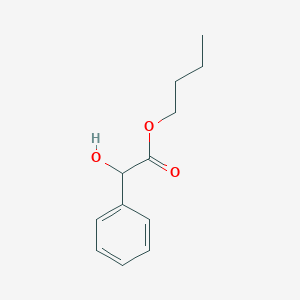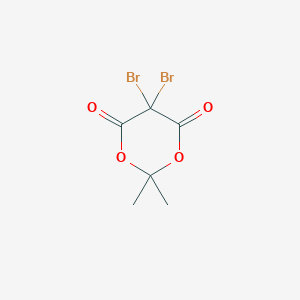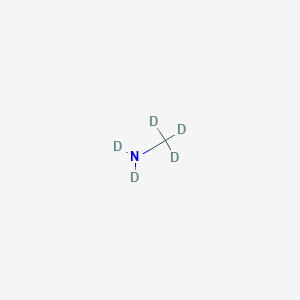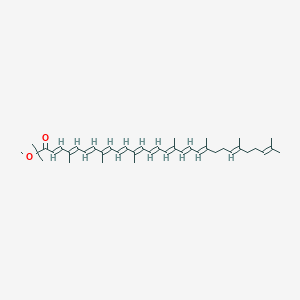
3-Aminocyclopentanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Aminocyclopentanol and related compounds often involves multi-step reactions and innovative methods to achieve the desired stereochemistry and functionalization. For instance, the synthesis of novel pyrimidines and cyclopentadienones through one-pot reactions demonstrates the versatility of cyclopentanone derivatives in synthesizing complex molecular structures (El-Gaby et al., 2015). Additionally, the direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane showcases the innovative methods being developed for the efficient construction of cyclopentane derivatives with significant biological relevance (Hughes et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its cyclopentane backbone and the presence of an amino group, which significantly influences its reactivity and interaction with other molecules. The stereochemistry of such compounds is crucial for their biological activity and chemical reactivity. For example, the synthesis of aminoalkylphosphinic acids as conformationally restricted analogues of GABA highlights the importance of stereochemistry in designing molecules with specific biological activities (Hanrahan et al., 2006).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, leveraging its amino group for further functionalization. Its reactivity has been explored in the context of chemoselective cycloadditions, demonstrating its utility in synthesizing iron and cobalt complexes with potential application in catalysis and material science (Rainier & Imbriglio, 2000). Additionally, the amino group facilitates the construction of densely functionalized aminocyclopentanes, underscoring the compound's versatility in organic synthesis (Denmark & Dixon, 1998).
Wissenschaftliche Forschungsanwendungen
Sugar Mimics Synthesis :
- Study : Synthesis of aminocyclopentanols as α-D-galacto configured sugar mimics, used in the hydrolysis of α-D-galactosides. These compounds were tested for glycosidase inhibition but showed no selectivity between α- and β-galactosidases (Bøjstrup & Lundt, 2005).
Cancer Research and Imaging :
- Study : Anti-1-amino-3-[18F] fluorocyclobutane-1-carboxylic acid (anti-3-[18F] FACBC), a derivative of aminocyclopentanol, was used as a PET radiotracer for detecting recurrent prostate carcinoma. The study correlated the uptake of this tracer with prostatectomy specimen histology and tumor aggressiveness markers like Gleason score (Schuster et al., 2013).
Neurophysiology :
- Study : 1-Aminocyclopentane-trans-1,3-dicarboxylic acid, related to aminocyclopentanol, was used to study calcium mobilization and inward current in cultured cerebellar Purkinje neurons, suggesting its role in metabotropic glutamate receptor activation (Linden, Smeyne, & Connor, 1994).
Antiviral Research :
- Study : Synthesis of 5′-Noraristeromycin derivatives from aminocyclopentanol, which exhibited significant activity against the Epstein–Barr virus without cytotoxic effects on host cells (Yin & Schneller, 2005).
Peptide Research :
- Study : Structural versatility of peptides from 1-aminocyclopentane-1-carboxylic acid was assessed, showing the formation of a 3_10-helix at the tripeptide level and comparing it with higher homologues (Crisma et al., 1988).
Metabotropic Glutamate Receptor Research :
- Study : (1S, 3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, a stereospecific synthesized compound related to aminocyclopentanol, was identified as a selective agonist of metabotropic glutamate receptors (Ma, Ma, & Dai, 1997).
Drug Discovery :
- Study : Radical multicomponent carboamination of [1.1.1]Propellane, a process involving aminocyclopentanol derivatives, highlights its role in creating multifunctionalized drug-like molecules (Kanazawa, Maeda, & Uchiyama, 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a synthetic intermediate, often used in pharmaceutical synthesis . .
Pharmacokinetics
As a small molecule with a molecular weight of 10115 , it is likely to have good bioavailability
Action Environment
The stability of 3-Aminocyclopentanol is influenced by environmental factors. It is recommended to be stored under inert gas at -18°C . This suggests that it may be sensitive to oxidation and temperature changes.
Eigenschaften
IUPAC Name |
3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



